molecular formula C16H14N2O3S B8678025 4-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide

4-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide

Cat. No. B8678025
M. Wt: 314.4 g/mol
InChI Key: BJYUOXUCQMUZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859257

Procedure details

4-[5-Methyl-4-phenylisoxazol-3-yl]bromobenzene from Step 3 (1.73 g, 5.5 mmol) and tetrahydrofuran (100 mL) were stirred at -78° C. under nitrogen. Butyllithium (1.6M in hexanes, 4.1 mL, 6.6 mmol) was added dropwise, maintaining the temperature below -60° C. After stirring at -78° C. for 0.5 hour, sulfur dioxide gas was passed through a stainless steel needle above the surface of the solution. After 1 minute, the solution changed color from orange to clear, and after 10 minutes pH paper indicated an acidic reaction. Gas addition was ceased and the cooling bath was removed. After 1 hour, the mixture was concentrated to 25 mL and hexane (100 mL) was added. A white precipitate formed which was isolated by filtration. This solid was dissolved in water (50 mL) and sodium acetate (4.5 g, 55 mmol), and hydroxylamine-O-sulfonic acid (0.75 g, 6.6 mmol) were added. The resulting mixture was stirred at room temperature overnight and extracted with ethyl acetate (2×50 mL). The combined extract was washed with brine, dried over MgSO4, and concentrated. A white solid was recrystallized from dichloromethane/hexane (0.8 g, 46%): mp 150.9°-152.3° C. 1H NMR (acetone-d6 /300 MHz) 7.9 (d, J=9.7 Hz, 2H), 7.6 (d, J=9.7 Hz, 2H), 7.4 (m, 3H), 7.3 (m, 2H), 6.7 (bs, 2H), 2.5 (s, 3H). Anal. Calc'd. for C16H14N2O3S: C, 61.13; H, 4.49; N, 8.91. Found: C, 61.18; H, 4.52; N, 8.85. High resolution mass spectrum calc'd. (M+H): 315.0803. Found : 315.0793.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.5 g
Type
reactant
Reaction Step Five
Quantity
0.75 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][C:10](Br)=[CH:9][CH:8]=2)[C:3]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C([Li])CCC.[S:25](=[O:27])=[O:26].C([O-])(=O)C.[Na+].[NH2:33]OS(O)(=O)=O>O.O1CCCC1>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][C:10]([S:25]([NH2:33])(=[O:27])=[O:26])=[CH:9][CH:8]=2)[C:3]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
CC1=C(C(=NO1)C1=CC=C(C=C1)Br)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Four
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.75 g
Type
reactant
Smiles
NOS(=O)(=O)O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at -78° C. for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below -60° C
WAIT
Type
WAIT
Details
After 1 minute
Duration
1 min
CUSTOM
Type
CUSTOM
Details
after 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
an acidic reaction
ADDITION
Type
ADDITION
Details
Gas addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to 25 mL and hexane (100 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
A white precipitate formed which
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
A white solid was recrystallized from dichloromethane/hexane (0.8 g, 46%)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
CC1=C(C(=NO1)C1=CC=C(C=C1)S(=O)(=O)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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